Tpl2 Kinase Inhibitor

Catalog No.
S544787
CAS No.
871307-18-5
M.F
C21H14ClFN6
M. Wt
404.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tpl2 Kinase Inhibitor

CAS Number

871307-18-5

Product Name

Tpl2 Kinase Inhibitor

IUPAC Name

4-(3-chloro-4-fluoroanilino)-6-(pyridin-3-ylmethylamino)-1,7-naphthyridine-3-carbonitrile

Molecular Formula

C21H14ClFN6

Molecular Weight

404.8 g/mol

InChI

InChI=1S/C21H14ClFN6/c22-17-6-15(3-4-18(17)23)29-21-14(8-24)11-26-19-12-28-20(7-16(19)21)27-10-13-2-1-5-25-9-13/h1-7,9,11-12H,10H2,(H,26,29)(H,27,28)

InChI Key

NMEUKWOOQOHUNA-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)CNC2=NC=C3C(=C2)C(=C(C=N3)C#N)NC4=CC(=C(C=C4)F)Cl

Solubility

Soluble in DMSO

Synonyms

TC-S 7006; TC S 7006; TCS 7006; Tpl2 Kinase Inhibitor;

Canonical SMILES

C1=CC(=CN=C1)CNC2=NC=C3C(=C2)C(=C(C=N3)C#N)NC4=CC(=C(C=C4)F)Cl

Description

The exact mass of the compound Tpl2 Kinase Inhibitor is 404.0953 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Regulation of the Inflammatory Milieu of the Myeloma Niche

Regulation of Microglial Inflammatory Responses

Activation of ERK and p38 Signaling

Control of Myeloma Growth Through Macrophages

    Summary of Application: Tpl2 kinase controls myeloma growth through macrophages in the myeloma microenvironment.

Tpl2 Kinase Inhibitor, with the chemical formula C21H14ClFN6 and a molecular weight of 404.83 g/mol, is a reversible competitive inhibitor specifically targeting Tpl2 kinase, also known as mitogen-activated protein kinase kinase kinase 8. This compound is recognized for its ability to inhibit the activity of Tpl2 kinase effectively, with an IC50 value of approximately 50 nM, making it a potent agent in biochemical research and potential therapeutic applications .

Tpl2 Kinase Inhibitors function by binding to the ATP (adenosine triphosphate) binding pocket of the Tpl2 enzyme. This binding competitively inhibits ATP, the essential energy source required for Tpl2 to phosphorylate downstream targets in the MAP3K signaling pathway []. By inhibiting Tpl2, these inhibitors can block the activation of inflammatory mediators and cell proliferation signals.

Studies have shown that Tpl2 Kinase Inhibitors can:

  • Suppress the production of pro-inflammatory cytokines like TNF-alpha from immune cells [].
  • Enhance the differentiation of leukemia cells [].

These findings suggest the potential therapeutic application of Tpl2 Kinase Inhibitors in inflammatory diseases and certain cancers [].

As research tools, Tpl2 Kinase Inhibitors should be handled with care following standard laboratory safety protocols. Specific information on their toxicity, flammability, and reactivity is not readily available from commercial suppliers [, ]. It is advisable to consult the Safety Data Sheet (SDS) provided by the vendor when working with these compounds.

Involving Tpl2 Kinase Inhibitor in biological systems can be complex, the fundamental reaction can be summarized as:

Tpl2 Kinase+ATPTpl2 Kinase Inhibitor ATP ComplexTpl2\text{ Kinase}+ATP\rightleftharpoons Tpl2\text{ Kinase Inhibitor ATP Complex}

This reaction illustrates how the inhibitor competes with ATP, thereby reducing phosphorylation events mediated by Tpl2 kinase.

Tpl2 Kinase plays a significant role in various cellular processes, including inflammation and cell survival. The inhibition of this kinase by the Tpl2 Kinase Inhibitor can lead to decreased inflammatory responses and altered cell signaling pathways. Research has shown that this compound can modulate immune responses and has potential implications in treating diseases characterized by excessive inflammation, such as multiple myeloma and diabetes .

The synthesis of Tpl2 Kinase Inhibitor typically involves multi-step organic synthesis techniques. A common method includes:

  • Formation of Naphthyridine Core: This step often involves cyclization reactions to construct the naphthyridine framework.
  • Chlorination: The introduction of chlorine atoms at specific positions on the aromatic ring enhances biological activity.
  • Fluorination: Incorporating fluorine can improve pharmacokinetic properties.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity levels.

Detailed synthetic routes may vary based on specific laboratory protocols and desired yields.

Tpl2 Kinase Inhibitor has several notable applications:

  • Research Tool: It serves as a valuable tool in studying Tpl2 kinase's role in cellular signaling and disease mechanisms.
  • Therapeutic Potential: There is ongoing research into its use for treating inflammatory diseases and conditions like cancer and diabetes due to its ability to modulate immune responses .
  • Drug Development: Its unique mechanism of action makes it a candidate for developing new therapeutic agents targeting related pathways.

Studies investigating the interactions between Tpl2 Kinase Inhibitor and various biological targets have revealed insights into its specificity and efficacy. The compound has been shown to selectively inhibit Tpl2 kinase without significantly affecting other kinases, which is crucial for minimizing side effects in therapeutic applications. Additionally, interaction studies suggest that it may influence downstream signaling pathways associated with mitogen-activated protein kinases, further elucidating its biological impact .

Several compounds exhibit similar inhibitory activities against various kinases. Below is a comparison highlighting the uniqueness of Tpl2 Kinase Inhibitor:

Compound NameTarget KinaseIC50 (nM)Unique Features
Tpl2 Kinase InhibitorTpl2 Kinase50Reversible competitive inhibitor
BRAF InhibitorBRAF10-100Selective for mutated BRAF
MEK InhibitorMEK1/MEK220-200Targets downstream MAPK pathway
PI3K InhibitorPhosphoinositide 3-kinase50-500Broad spectrum activity across isoforms

Tpl2 Kinase Inhibitor stands out due to its specificity for Tpl2 kinase, making it particularly valuable in contexts where modulation of this specific pathway is desired without affecting other kinases involved in similar signaling cascades.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

404.0952503 g/mol

Monoisotopic Mass

404.0952503 g/mol

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

Tpl2 kinase inhibitor

Dates

Modify: 2023-08-15
1: Chorzalska A, Ahsan N, Rao RSP, Roder K, Yu X, Morgan J, Tepper A, Hines S, Zhang P, Treaba DO, Zhao TC, Olszewski AJ, Reagan J, Liang O, Gruppuso PA, Dubielecka PM. Overexpression of Tpl2 is linked to imatinib resistance and activation of MEK-ERK and NF-κB pathways in a model of Chronic Myeloid Leukemia. Mol Oncol. 2018 Feb 27. doi: 10.1002/1878-0261.12186. [Epub ahead of print] PubMed PMID: 29485707.
2: Senger K, Pham VC, Varfolomeev E, Hackney JA, Corzo CA, Collier J, Lau VWC, Huang Z, Hamidzhadeh K, Caplazi P, Peng I, Setiadi AF, Francis R, Paler-Martinez A, Kwon YC, Ramirez-Carrozzi V, Sun Y, Grigg PW, Roose-Girma M, Jeet S, Barck KH, Pham A, Ota N, Ha C, Stinson J, Guillory J, Tam L, Modrusan Z, Emson C, McKenzie BS, Townsend MJ, Carano RAD, Warming S, Vucic D, DeVoss J, Lee WP, Lill JR, Zarrin AA. The kinase TPL2 activates ERK and p38 signaling to promote neutrophilic inflammation. Sci Signal. 2017 Apr 18;10(475). pii: eaah4273. doi: 10.1126/scisignal.aah4273. PubMed PMID: 28420753.
3: Jang S, Kim J, Cha JH. Cot kinase plays a critical role in Helicobacter pylori-induced IL-8 expression. J Microbiol. 2017 Apr;55(4):311-317. doi: 10.1007/s12275-017-7052-9. Epub 2017 Mar 31. PubMed PMID: 28361341.
4: Vyrla D, Nikolaidis G, Oakley F, Perugorria MJ, Tsichlis PN, Mann DA, Eliopoulos AG. TPL2 Kinase Is a Crucial Signaling Factor and Mediator of NKT Effector Cytokine Expression in Immune-Mediated Liver Injury. J Immunol. 2016 May 15;196(10):4298-310. doi: 10.4049/jimmunol.1501609. Epub 2016 Apr 6. PubMed PMID: 27053764.
5: Sharma V, Young L, Cavadas M, Owen K; Reproducibility Project: Cancer Biology. Registered Report: COT drives resistance to RAF inhibition through MAP kinase pathway reactivation. Elife. 2016 Mar 21;5. pii: e11414. doi: 10.7554/eLife.11414. PubMed PMID: 26999821; PubMed Central PMCID: PMC4811761.
6: Kaniaris E, Vaporidi K, Vergadi E, Theodorakis EE, Kondili E, Lagoudaki E, Tsatsanis C, Georgopoulos D. Genetic and pharmacologic inhibition of Tpl2 kinase is protective in a mouse model of ventilator-induced lung injury. Intensive Care Med Exp. 2014 Dec;2(1):15. doi: 10.1186/2197-425X-2-15. Epub 2014 May 9. PubMed PMID: 26266915; PubMed Central PMCID: PMC4513004.
7: Kuriakose T, Rada B, Watford WT. Tumor progression locus 2-dependent oxidative burst drives phosphorylation of extracellular signal-regulated kinase during TLR3 and 9 signaling. J Biol Chem. 2014 Dec 26;289(52):36089-100. doi: 10.1074/jbc.M114.587121. Epub 2014 Nov 5. PubMed PMID: 25378393; PubMed Central PMCID: PMC4276873.
8: Kanellis DC, Bursac S, Tsichlis PN, Volarevic S, Eliopoulos AG. Physical and functional interaction of the TPL2 kinase with nucleophosmin. Oncogene. 2015 May 7;34(19):2516-26. doi: 10.1038/onc.2014.183. Epub 2014 Jul 7. PubMed PMID: 24998852.
9: Chowdhury FZ, Estrada LD, Murray S, Forman J, Farrar JD. Pharmacological inhibition of TPL2/MAP3K8 blocks human cytotoxic T lymphocyte effector functions. PLoS One. 2014 Mar 18;9(3):e92187. doi: 10.1371/journal.pone.0092187. eCollection 2014. PubMed PMID: 24642963; PubMed Central PMCID: PMC3958505.
10: Kusuyama J, Bandow K, Shamoto M, Kakimoto K, Ohnishi T, Matsuguchi T. Low intensity pulsed ultrasound (LIPUS) influences the multilineage differentiation of mesenchymal stem and progenitor cell lines through ROCK-Cot/Tpl2-MEK-ERK signaling pathway. J Biol Chem. 2014 Apr 11;289(15):10330-44. doi: 10.1074/jbc.M113.546382. Epub 2014 Feb 18. PubMed PMID: 24550383; PubMed Central PMCID: PMC4036157.
11: Kim G, Khanal P, Kim JY, Yun HJ, Lim SC, Shim JH, Choi HS. COT phosphorylates prolyl-isomerase Pin1 to promote tumorigenesis in breast cancer. Mol Carcinog. 2015 Jun;54(6):440-8. doi: 10.1002/mc.22112. Epub 2013 Nov 22. PubMed PMID: 24265246.
12: Lee BK, Chung MY, Lee KW. Benzo[a]pyrene-7,8-diol-9,10-epoxide inhibits gap junction intercellular communication via phosphorylation of tumor progression locus 2 in WB-F344 rat liver epithelial cells. Mol Carcinog. 2015 May;54(5):351-8. doi: 10.1002/mc.22103. Epub 2013 Nov 19. PubMed PMID: 24249418.
13: Hirschhorn J, Mohanty S, Bhat NR. The role of tumor progression locus 2 protein kinase in glial inflammatory response. J Neurochem. 2014 Mar;128(6):919-26. doi: 10.1111/jnc.12522. Epub 2013 Nov 21. PubMed PMID: 24188160; PubMed Central PMCID: PMC3951670.
14: Decicco-Skinner KL, Jung SA, Tabib T, Gwilliam JC, Alexander H, Goodheart SE, Merchant AS, Shan M, Garber C, Wiest JS. Tpl2 knockout keratinocytes have increased biomarkers for invasion and metastasis. Carcinogenesis. 2013 Dec;34(12):2789-98. doi: 10.1093/carcin/bgt319. Epub 2013 Sep 25. PubMed PMID: 24067898; PubMed Central PMCID: PMC3845897.
15: Lee WJ, Lan KH, Chou CT, Yi YC, Chen WC, Pan HC, Peng YC, Wang KB, Chen YC, Chao TH, Tien HR, Sheu WH, Sheu ML. Tpl2 inhibitors thwart endothelial cell function in angiogenesis and peritoneal dissemination. Neoplasia. 2013 Sep;15(9):1036-48. PubMed PMID: 24027429; PubMed Central PMCID: PMC3769883.
16: Lee HW, Joo KM, Lim JE, Cho HJ, Cho HJ, Park MC, Seol HJ, Seo SI, Lee JI, Kim S, Jeong BC, Nam DH. Tpl2 kinase impacts tumor growth and metastasis of clear cell renal cell carcinoma. Mol Cancer Res. 2013 Nov;11(11):1375-86. doi: 10.1158/1541-7786.MCR-13-0101-T. Epub 2013 Aug 27. PubMed PMID: 23982215.
17: Pan HC, Lai DW, Lan KH, Shen CC, Wu SM, Chiu CS, Wang KB, Sheu ML. Honokiol thwarts gastric tumor growth and peritoneal dissemination by inhibiting Tpl2 in an orthotopic model. Carcinogenesis. 2013 Nov;34(11):2568-79. doi: 10.1093/carcin/bgt243. Epub 2013 Jul 4. PubMed PMID: 23828905.
18: Martel G, Bérubé J, Rousseau S. The protein kinase TPL2 is essential for ERK1/ERK2 activation and cytokine gene expression in airway epithelial cells exposed to pathogen-associated molecular patterns (PAMPs). PLoS One. 2013;8(3):e59116. doi: 10.1371/journal.pone.0059116. Epub 2013 Mar 19. PubMed PMID: 23527104; PubMed Central PMCID: PMC3602461.
19: DeCicco-Skinner KL, Nolan SJ, Deshpande MM, Trovato EL, Dempsey TA, Wiest JS. Altered prostanoid signaling contributes to increased skin tumorigenesis in Tpl2 knockout mice. PLoS One. 2013;8(2):e56212. doi: 10.1371/journal.pone.0056212. Epub 2013 Feb 15. PubMed PMID: 23457529; PubMed Central PMCID: PMC3574127.
20: Kim G, Khanal P, Lim SC, Yun HJ, Ahn SG, Ki SH, Choi HS. Interleukin-17 induces AP-1 activity and cellular transformation via upregulation of tumor progression locus 2 activity. Carcinogenesis. 2013 Feb;34(2):341-50. doi: 10.1093/carcin/bgs342. Epub 2012 Nov 3. PubMed PMID: 23125217.

Explore Compound Types